molecular formula C12H20NO3P B8480600 Diethyl (benzylamino)methylphosphonate CAS No. 50917-70-9

Diethyl (benzylamino)methylphosphonate

Cat. No. B8480600
Key on ui cas rn: 50917-70-9
M. Wt: 257.27 g/mol
InChI Key: LEWADWGCENKZJX-UHFFFAOYSA-N
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Patent
US08541448B2

Procedure details

A 250-mL pressure tank reactor was purged, flushed and maintained with a hydrogen atmosphere, then, was added a solution of diethyl (benzylamino)methylphosphonate (3.5 g, 13.62 mmol, 1.00 equiv) in ethanol (180 mL), acetic acid (10 mL) and Palladium carbon (0.2 g, 0.10 equiv). The resulting solution was stirred for 24 h at 50° C. under 20 atm pressure. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 2.0 g (crude) of the title compound as brown oil which was used without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])C1C=CC=CC=1>C(O)C.C(O)(=O)C.[C].[Pd]>[NH2:8][CH2:9][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCP(OCC)(OCC)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Palladium carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 24 h at 50° C. under 20 atm pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL pressure tank reactor was purged
CUSTOM
Type
CUSTOM
Details
flushed
TEMPERATURE
Type
TEMPERATURE
Details
maintained with a hydrogen atmosphere
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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